molecular formula C12H14N2O2 B11957833 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione CAS No. 6637-24-7

3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione

Katalognummer: B11957833
CAS-Nummer: 6637-24-7
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: XFGGIHHAECLGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a butyl group attached to the nitrogen atom at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the butyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrido[1,2-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, leading to the modulation of cellular pathways and therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is unique due to its specific substitution pattern and the presence of the butyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrido[1,2-a]pyrimidine derivatives.

Eigenschaften

CAS-Nummer

6637-24-7

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

3-butylpyrido[1,2-a]pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-9H,2-3,6H2,1H3

InChI-Schlüssel

XFGGIHHAECLGKY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1C(=O)N=C2C=CC=CN2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.